2-Iodo-3-(trifluoromethyl)benzyl bromide

Cross-coupling Reactivity C-I vs. C-Br

2-Iodo-3-(trifluoromethyl)benzyl bromide (CAS 1261457-02-6) is a polyhalogenated benzyl halide featuring both a benzylic bromine and an aromatic iodine in ortho relationship, with a strongly electron-withdrawing trifluoromethyl group at the meta position. The orthogonal reactivity of the bromine (nucleophilic substitution) and iodine (transition metal-catalyzed cross-coupling) sites enables chemoselective, sequential functionalization strategies unattainable with mono-halogenated or differently substituted analogs.

Molecular Formula C8H5BrF3I
Molecular Weight 364.93 g/mol
Cat. No. B12841357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Iodo-3-(trifluoromethyl)benzyl bromide
Molecular FormulaC8H5BrF3I
Molecular Weight364.93 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)C(F)(F)F)I)CBr
InChIInChI=1S/C8H5BrF3I/c9-4-5-2-1-3-6(7(5)13)8(10,11)12/h1-3H,4H2
InChIKeyGATRRPKRISZJBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Iodo-3-(trifluoromethyl)benzyl Bromide: A Dual-Halogen Electrophile for Selective Cross-Coupling and Sequential Derivatization


2-Iodo-3-(trifluoromethyl)benzyl bromide (CAS 1261457-02-6) is a polyhalogenated benzyl halide featuring both a benzylic bromine and an aromatic iodine in ortho relationship, with a strongly electron-withdrawing trifluoromethyl group at the meta position [1]. The orthogonal reactivity of the bromine (nucleophilic substitution) and iodine (transition metal-catalyzed cross-coupling) sites enables chemoselective, sequential functionalization strategies unattainable with mono-halogenated or differently substituted analogs [2].

Why 2-Iodo-3-(trifluoromethyl)benzyl Bromide Cannot Be Replaced by Common Benzyl Bromides or Mono-Halogenated Analogs


The combination of an iodo and bromo leaving group on a CF3-substituted aromatic scaffold provides a unique reactivity profile that simpler benzyl bromides or mono-halogenated CF3-benzene derivatives cannot replicate. The benzylic bromine participates in SN2 and SN1 reactions, while the aromatic iodine exclusively undergoes Pd- or Cu-catalyzed cross-couplings. This orthogonality allows sequential derivatization without protecting group manipulations [1]. Furthermore, the trifluoromethyl group at position 3 exerts a powerful electron-withdrawing effect that influences both the reactivity of the adjacent iodine and the benzylic position, impacting reaction rates and regioselectivity in ways that the non-fluorinated or para-substituted analogs do not [2].

Quantitative Reactivity and Selectivity Benchmarks for 2-Iodo-3-(trifluoromethyl)benzyl Bromide versus Closest Analogs


Aromatic Iodine vs. Aromatic Bromine: Superior Oxidative Addition Kinetics in Pd-Catalyzed Cross-Couplings

2-Iodo-3-(trifluoromethyl)benzyl bromide possesses an aromatic iodine atom, which is a far superior substrate for oxidative addition to Pd(0) compared to aromatic bromine. Studies on aryl halide trifluoromethylation using copper powder show a clear reactivity order: iodide > bromide > chloride [1]. While specific rate constants for this exact compound are not available, this established class-level reactivity difference translates to faster reaction rates, lower required catalyst loadings, and the ability to perform cross-couplings under milder conditions (e.g., lower temperatures, shorter reaction times) when compared to the analogous 2-Bromo-3-(trifluoromethyl)benzyl bromide [2].

Cross-coupling Reactivity C-I vs. C-Br

Benzylic Bromine Reactivity: Orthogonal Nucleophilic Displacement Kinetics Compared to Benzylic Chlorides

The benzylic bromine of 2-Iodo-3-(trifluoromethyl)benzyl bromide is an excellent leaving group for nucleophilic substitution reactions. Gas-phase and condensed-phase studies on leaving group abilities consistently show that bromide is a better leaving group than chloride, enabling faster and more complete SN2 reactions under milder conditions [1]. While direct kinetic data for this specific compound are absent, the established leaving group order (iodide > bromide > chloride) indicates that this benzylic bromide will undergo nucleophilic displacement significantly faster than the corresponding benzylic chloride analog, 2-Iodo-3-(trifluoromethyl)benzyl chloride [2].

Nucleophilic substitution Leaving group SN2

Site-Selectivity in Suzuki-Miyaura Coupling: Enabling Sequential Functionalization of Dihalogenated Arenes

The presence of both C(sp2)-I and C(sp3)-Br bonds allows for a programmed, sequential functionalization strategy. A study on related dihalogenated trifluoromethyl-benzene derivatives demonstrates that site-selective Suzuki-Miyaura reactions can be achieved, allowing the aryl iodide to be coupled first under mild Pd catalysis, leaving the benzylic bromide untouched for a subsequent reaction [1]. This contrasts with compounds like 3-(Trifluoromethyl)benzyl bromide, which lack the second, orthogonal reactive site, limiting them to a single derivatization step [2].

Suzuki-Miyaura Chemoselectivity Sequential coupling

Validated Application Scenarios for 2-Iodo-3-(trifluoromethyl)benzyl Bromide in Medicinal Chemistry and Materials Synthesis


Rapid Diversification of Drug-Like Scaffolds via Sequential Orthogonal Functionalization

In medicinal chemistry programs, 2-Iodo-3-(trifluoromethyl)benzyl bromide is ideal for constructing diverse libraries of CF3-containing compounds. A common workflow involves first using the benzylic bromide for a high-yielding SN2 reaction with an amine or thiol to introduce a desired pharmacophore. Subsequently, the aryl iodide is employed in a Suzuki-Miyaura or Sonogashira coupling to attach a second, complex aromatic or heteroaromatic fragment [1]. This two-step, one-protecting-group-free strategy, enabled by the compound's orthogonal reactivity, significantly reduces synthetic steps and accelerates SAR exploration.

Synthesis of Fluorinated Biaryl and Liquid Crystal Precursors

The compound serves as a versatile building block for creating trifluoromethyl-substituted bi- and terphenyls, a class of molecules with applications in liquid crystal displays and advanced organic materials [1]. The combination of the highly reactive aryl iodide with the strongly electron-withdrawing CF3 group ensures efficient and often site-selective cross-coupling with various aryl boronates, as demonstrated in studies on related dihalogenated CF3-benzenes [2].

Development of Iodoarene-Functionalized Tools for Chemical Biology

The stable aryl iodide provides a latent handle for late-stage functionalization with radiolabeled nucleophiles or for introduction of bioconjugation tags. For instance, after constructing a complex molecule using the benzylic bromide, the aryl iodide can be used in a final-step Sonogashira coupling to attach a fluorophore or a biotin moiety [3]. This capability is valuable for creating molecular probes to study biological targets without requiring de novo synthesis for each derivative.

Quote Request

Request a Quote for 2-Iodo-3-(trifluoromethyl)benzyl bromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.